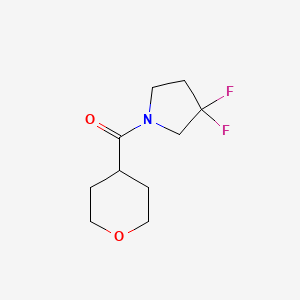
2-Fluoro-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-nitropyridine is an organic compound with the molecular formula C5H3FN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by fluorine and nitro groups, respectively. This compound is typically found as a white or light yellow crystalline solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
作用機序
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-6-nitropyridine interacts with its targets.
Biochemical Pathways
The synthesis of fluoropyridines often involves reactions such as the umemoto reaction and the balts-schiemann reaction . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is common, with about 10% of the total sales of pharmaceuticals currently used for medical treatment containing a fluorine atom . The presence of fluorine can influence the pharmacokinetic properties of these compounds.
Result of Action
The presence of fluorine in the compound could potentially influence its reactivity and interactions at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of other compounds, can affect the synthesis and reactivity of fluoropyridines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitropyridine generally involves the fluorination and nitration of pyridine. The process can be broken down into two main steps:
Fluorination: Pyridine reacts with hydrogen fluoride to produce 2-fluoropyridine.
Nitration: The 2-fluoropyridine is then subjected to nitration using nitric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
化学反応の分析
2-Fluoro-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyridine ring, under strong oxidizing conditions.
Major Products Formed:
- Substitution reactions typically yield derivatives such as 2-methoxy-6-nitropyridine or 2-amino-6-nitropyridine.
- Reduction reactions produce 2-fluoro-6-aminopyridine.
科学的研究の応用
2-Fluoro-6-nitropyridine has several applications in scientific research:
類似化合物との比較
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-6-nitropyridine
- 2-Fluoro-3-nitropyridine
Uniqueness: The unique positioning of the fluorine and nitro groups in 2-Fluoro-6-nitropyridine imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications. Its reduced basicity and reactivity compared to other halogenated pyridines make it particularly useful in selective synthesis .
特性
IUPAC Name |
2-fluoro-6-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOVUZVTOYAYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806502.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)
![1-Cyclopentyl-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2806500.png)
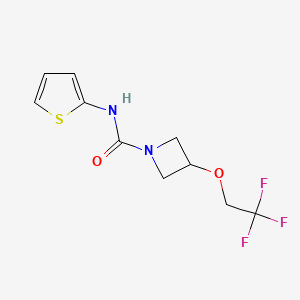
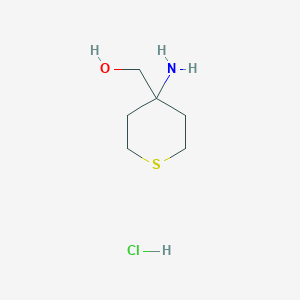
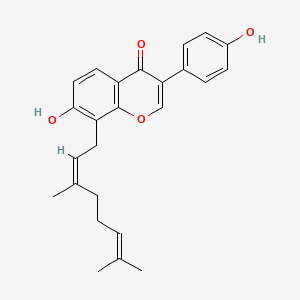
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2806519.png)
![N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2806520.png)
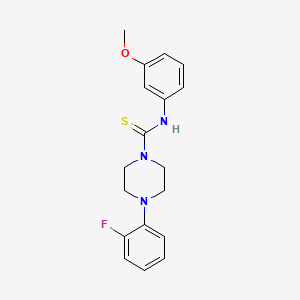
![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)
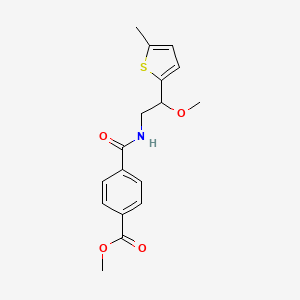
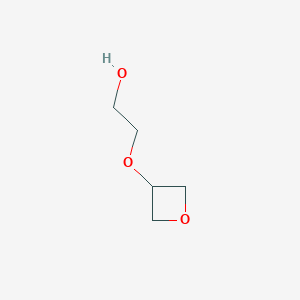
![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)
